[Orn5]-URP: A Technical Guide to a Selective Urotensin Receptor Antagonist
[Orn5]-URP: A Technical Guide to a Selective Urotensin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Orn5]-URP is a synthetic peptide analog of the Urotensin-II related peptide (URP) that has been identified as a potent and selective antagonist of the urotensin receptor (UT). The urotensinergic system, comprising the ligands urotensin-II (UII) and URP, and their common receptor UT, is implicated in a wide range of physiological processes, including cardiovascular function, renal regulation, and neurotransmission. The development of selective antagonists like [Orn5]-URP is crucial for elucidating the specific roles of this system in health and disease and for the potential development of novel therapeutics. This technical guide provides a comprehensive overview of the pharmacological characterization of [Orn5]-URP, including its binding and functional properties, detailed experimental protocols for its evaluation, and a description of the pertinent signaling pathways.
Pharmacological Profile of [Orn5]-URP
[Orn5]-URP has been characterized as a pure and selective antagonist of the urotensin receptor. Unlike some other URP analogs that exhibit partial agonist activity, [Orn5]-URP is devoid of intrinsic agonistic effects, making it a valuable tool for probing the urotensinergic system.[1]
Quantitative Data
The following tables summarize the available quantitative data for [Orn5]-URP and provide comparative data for other known urotensin receptor antagonists.
Table 1: Binding Affinity of Urotensin Receptor Antagonists
| Compound | Radioligand | Cell Line/Tissue | pKi | Ki (nM) | Reference |
| [Orn5]-URP | [125I]URP | Cultured Rat Astrocytes | Not Reported | Binds to high-affinity sites | [1] |
| Urantide | [125I]Urotensin-II | CHO/K1 cells transfected with hUT receptor | 8.3 ± 0.04 | ~0.5 | [2] |
Note: A specific Ki value for [Orn5]-URP is not currently available in the public domain. The available data indicates it displaces radioligand binding from high-affinity sites.
Table 2: Functional Potency of Urotensin Receptor Antagonists
| Compound | Agonist | Assay Type | Cell Line/Tissue | pA2 / pEC50 | Potency (nM) | Reference |
| [Orn5]-URP | URP and UII | Calcium Mobilization | Cultured Rat Astrocytes | Not Reported (Causes rightward shift) | - | [1] |
| [Orn5]-URP | - | - | - | pEC50 = 7.24 | ~57.5 | [3] |
| Urantide | Urotensin-II | Rat Aortic Ring Contraction | Rat Thoracic Aorta | pKB = 8.3 ± 0.09 | ~0.5 | [2] |
Note: A pA2 value for [Orn5]-URP from a Schild analysis has not been reported. The pEC50 value likely refers to its potency as an antagonist in the described assay. The rightward shift in agonist dose-response curves is indicative of competitive antagonism.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of [Orn5]-URP. These protocols are synthesized from established methods for studying urotensin receptor antagonists.
Radioligand Binding Assay (Competitive)
This protocol describes a competitive binding assay to determine the affinity of [Orn5]-URP for the urotensin receptor using a radiolabeled ligand such as [125I]URP.
Materials:
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UT receptor-expressing cells (e.g., cultured rat astrocytes, CHO-K1 or HEK293 cells stably expressing the human or rat UT receptor)
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[125I]URP (radioligand)
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Unlabeled URP (for determining non-specific binding)
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[Orn5]-URP (test compound)
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Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
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Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
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96-well microplates
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Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine
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Scintillation counter and scintillation fluid
Procedure:
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Cell Preparation: Culture UT receptor-expressing cells to confluency. Harvest and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer to a final protein concentration of 50-100 µ g/well .
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Assay Setup: In a 96-well plate, add the following to each well in triplicate:
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Total Binding: 50 µL of binding buffer, 50 µL of [125I]URP (at a concentration near its Kd, e.g., 0.1-0.5 nM), and 100 µL of cell membrane suspension.
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Non-specific Binding: 50 µL of unlabeled URP (at a high concentration, e.g., 1 µM), 50 µL of [125I]URP, and 100 µL of cell membrane suspension.
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Competition: 50 µL of varying concentrations of [Orn5]-URP (e.g., from 10⁻¹² M to 10⁻⁵ M), 50 µL of [125I]URP, and 100 µL of cell membrane suspension.
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Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
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Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the [Orn5]-URP concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol outlines a functional assay to measure the antagonistic effect of [Orn5]-URP on URP- or UII-induced intracellular calcium mobilization in UT receptor-expressing cells.
Materials:
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UT receptor-expressing cells (e.g., cultured rat astrocytes, HEK293 cells stably expressing the UT receptor)
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URP or UII (agonists)
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[Orn5]-URP (test compound)
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
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Pluronic F-127
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Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
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Black-walled, clear-bottom 96-well microplates
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Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
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Cell Plating: Seed the UT receptor-expressing cells into black-walled, clear-bottom 96-well plates at a density of 50,000-100,000 cells per well and culture overnight.
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Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2-4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Remove the culture medium from the cells and add 100 µL of the loading solution to each well.
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Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.
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Washing: Gently wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, leave 100 µL of assay buffer in each well.
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Antagonist Pre-incubation: Add varying concentrations of [Orn5]-URP to the wells and incubate for 15-30 minutes at room temperature.
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Fluorescence Measurement: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence reading for 10-20 seconds.
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Agonist Stimulation: Automatically inject a solution of URP or UII (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
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Data Acquisition: Continue to record the fluorescence intensity for 1-2 minutes to capture the calcium transient.
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Data Analysis: The antagonist effect is measured as the inhibition of the agonist-induced fluorescence increase. Plot the percentage of inhibition against the logarithm of the [Orn5]-URP concentration to determine the IC50. For determining the pA2 value, perform full agonist dose-response curves in the presence of increasing, fixed concentrations of [Orn5]-URP and analyze the data using a Schild plot.[1]
Rat Aortic Ring Contraction Assay
This ex vivo protocol assesses the ability of [Orn5]-URP to antagonize UII- or URP-induced vasoconstriction in isolated rat thoracic aorta.
Materials:
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Male Wistar or Sprague-Dawley rats (250-300 g)
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Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
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Urotensin-II or URP (agonists)
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[Orn5]-URP (test compound)
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Phenylephrine (B352888) or KCl (for viability testing)
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Organ bath system with isometric force transducers
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Data acquisition system
Procedure:
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Tissue Preparation: Euthanize a rat and excise the thoracic aorta. Carefully clean the aorta of adhering connective tissue and cut it into 2-3 mm wide rings. The endothelium may be removed by gently rubbing the intimal surface with a wooden stick.
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Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. Attach the rings to isometric force transducers.
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Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
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Viability Test: Contract the rings with a high concentration of KCl (e.g., 80 mM) or phenylephrine (e.g., 1 µM) to ensure tissue viability. Wash the rings and allow them to return to baseline.
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Antagonist Incubation: Add varying concentrations of [Orn5]-URP to the organ baths and incubate for 30 minutes.
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Agonist Dose-Response: Cumulatively add increasing concentrations of UII or URP to the baths to generate a dose-response curve.
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Data Analysis: Record the contractile force. Plot the contractile response as a percentage of the maximum response to the viability test agent against the logarithm of the agonist concentration. The antagonistic effect of [Orn5]-URP will be observed as a rightward shift in the agonist dose-response curve. Calculate the dose ratio for each concentration of the antagonist and perform a Schild analysis to determine the pA2 value.[2]
Signaling Pathways and Visualizations
The urotensin receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Activation of the UT receptor by its agonists, UII or URP, initiates a signaling cascade that leads to various cellular responses. [Orn5]-URP, as a competitive antagonist, blocks these downstream effects by preventing agonist binding.
Urotensin Receptor Signaling Pathway
Caption: Urotensin receptor signaling pathway.
Experimental Workflow for Antagonist Characterization
Caption: Workflow for characterizing [Orn5]-URP.
Logical Relationship of [Orn5]-URP Action
Caption: Competitive antagonism by [Orn5]-URP.
Synthesis and In Vivo Data
Detailed protocols for the solid-phase synthesis of [Orn5]-URP are not publicly available but would follow standard Fmoc- or Boc-based solid-phase peptide synthesis strategies.
As of the date of this document, there is no publicly available information regarding the in vivo administration, pharmacokinetics, or physiological effects of [Orn5]-URP. Further research is required to characterize its properties in living organisms.
Conclusion
[Orn5]-URP is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the urotensinergic system. Its characterization as a pure and selective antagonist at the UT receptor makes it superior to other analogs with partial agonist activity for dissecting the specific functions of UII and URP. The experimental protocols and data presented in this guide provide a framework for its use in research and drug discovery. Future studies are warranted to determine its in vivo efficacy and therapeutic potential.
